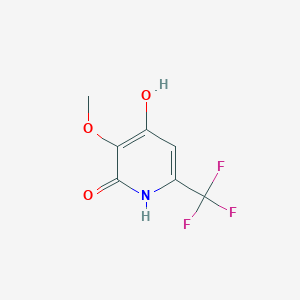

2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-hydroxy-3-methoxy-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3/c1-14-5-3(12)2-4(7(8,9)10)11-6(5)13/h2H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRLWNDCIAEKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(NC1=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Trifluoromethylpyridine Core

Chlorination and Fluorination Route

A common industrial approach begins with chlorinated pyridine derivatives such as 2-chlorine-5-trichloromethylpyridine. This intermediate undergoes catalytic chlorination (e.g., with tungsten hexachloride catalyst) to produce dichlorinated trichloromethylpyridines. Subsequent fluorination using antimony pentafluoride and anhydrous hydrogen fluoride converts the trichloromethyl group into a trifluoromethyl group, yielding fluorinated chloropyridines.

| Step | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|

| Chlorination | Tungsten hexachloride catalyst, Cl2 | Heating, controlled chlorination | 2,3-Dichloro-5-trichloromethylpyridine |

| Fluorination | Antimony pentafluoride, HF (anhydrous) | Stirring, heating, then cooling | 2-Fluoro-3-chloro-5-trifluoromethylpyridine |

This method is noted for its reliability, cost effectiveness, and suitability for large-scale production.

Pyridine Ring Construction from Trifluoromethyl Building Blocks

Another synthetic route involves constructing the pyridine ring from trifluoromethyl-containing precursors such as 3-picoline derivatives. In vapor-phase reactors, methyl groups on picoline are chlorinated and fluorinated to introduce trifluoromethyl groups, followed by further chlorination to yield multi-substituted trifluoromethylpyridines.

This method allows selective substitution patterns and can be adapted to produce various trifluoromethylpyridine isomers, including those with substitutions at the 2, 3, 4, 5, or 6 positions.

Functionalization to Introduce Hydroxy and Methoxy Groups

After obtaining the trifluoromethylpyridine core, selective hydroxylation and methoxylation at the 2,4 and 3 positions are required to form 2,4-dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine.

While explicit detailed protocols for this exact compound are scarce, general methods for hydroxylation and methoxylation of pyridines include:

Hydroxylation:

Achieved by nucleophilic substitution or oxidation reactions on halogenated pyridine intermediates, often using aqueous or alcoholic bases under controlled temperatures (100–160 °C) and reaction times (4–7 hours).Methoxylation:

Typically introduced by methylation of hydroxy groups using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

In some cases, the hydroxy groups may be introduced by hydrolysis of ester or ether precursors, followed by methylation at specific positions.

Reaction Conditions and Optimization

Based on patent literature and research articles, the following conditions are preferred for the key transformations:

Summary Table of Key Preparation Steps

Research Findings and Considerations

The presence of the trifluoromethyl group at position 6 strongly influences the electronic properties of the pyridine ring, affecting the reactivity during hydroxylation and methoxylation steps. Therefore, reaction conditions must be optimized to avoid side reactions or decomposition.

The use of phase transfer catalysts and hydrophilic ethers improves yields and selectivity in the amination and hydroxylation steps.

Industrial-scale processes favor chlorination/fluorination routes due to availability of raw materials and scalability, while laboratory syntheses may rely more on ring construction from trifluoromethyl building blocks for greater regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of simpler derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Agrochemical Development

The compound is an important intermediate in the synthesis of agrochemicals. Its derivatives are utilized in the formulation of pesticides and herbicides that target specific pests while minimizing environmental impact. For instance, trifluoromethylpyridine derivatives have been shown to exhibit enhanced fungicidal activity compared to their non-fluorinated counterparts, making them valuable in crop protection strategies .

Case Study: Fluazinam

Fluazinam is a notable fungicide derived from trifluoromethylpyridine. Research indicates that it disrupts the respiration process in fungi, providing effective control over various plant pathogens. The synthesis of fluazinam involves 2,3-dichloro-5-(trifluoromethyl)pyridine as a key building block, demonstrating the relevance of this compound in agricultural chemistry .

Pharmaceutical Applications

The pharmaceutical industry leverages 2,4-dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine for developing drugs with enhanced efficacy and reduced side effects. The compound's unique structure allows for modifications that can lead to novel therapeutic agents.

Case Study: Antiviral Activity

Research has explored the antiviral properties of compounds related to trifluoromethylpyridines. Studies show that certain derivatives exhibit significant antiviral activity against viral infections, suggesting potential applications in developing antiviral medications .

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism by which 2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate cellular pathways involved in proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Table 1: Structural Comparison of Trifluoromethyl Pyridine Derivatives

Key Observations :

- Trifluoromethyl Positioning : The 6-CF₃ group in the target compound contrasts with analogs like 2-(trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole derivatives, where CF₃ is at position 2. This positional difference impacts electronic effects and steric interactions in target binding .

- Hydroxyl vs.

Physicochemical Properties

- Solubility: The hydroxyl groups in the target compound likely increase aqueous solubility compared to esters (e.g., thieno-pyridine analogs) or lipophilic oxadiazole derivatives .

- Thermal Stability: Trifluoromethyl groups generally enhance thermal stability; however, multiple hydroxyl groups may lower the melting point relative to fully substituted analogs like 2-methoxycarbonyl-6-phenyl-4-(trifluoromethyl)thieno-pyridine .

Biological Activity

2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of both hydroxyl and methoxy groups, as well as a trifluoromethyl group, which are known to influence its pharmacological properties. The biological activity of this compound spans various domains, including anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Properties

The chemical structure of 2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H7F3N2O3 |

| Molecular Weight | 224.15 g/mol |

| IUPAC Name | 2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine |

The biological activity of 2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine is attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The hydroxyl groups in the structure can donate electrons and scavenge free radicals, contributing to its antioxidant properties.

- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, potentially increasing binding affinity to enzyme active sites, thereby inhibiting enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by modulating the activity of kinases or phosphatases.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine has been evaluated for its antimicrobial activity against various bacterial strains. Its mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

- Case Study 1 : A study demonstrated that the compound inhibited the proliferation of human cervical cancer cell lines (HeLa) with an IC50 value of approximately 15 µM. Mechanistic investigations revealed that treatment led to apoptosis and cell cycle arrest in the G0/G1 phase.

- Case Study 2 : Another investigation reported that derivatives with similar functional groups showed enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship (SAR) where the trifluoromethyl group plays a crucial role in enhancing potency.

Data Table: Summary of Biological Activities

Q & A

Q. What are the reliable synthetic pathways for 2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

Fluorination and Trifluoromethylation : Reacting halogenated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with fluorinating agents like KF in DMSO at 80–100°C to introduce fluorine .

Hydroxylation and Methoxylation : Subsequent hydroxylation via acid-catalyzed hydrolysis and methoxylation using methylating agents (e.g., dimethyl sulfate) under controlled pH (pH 7–9) to avoid over-substitution .

Optimization Tips :

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding networks, critical for structure-activity studies .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of the trifluoromethyl group on the reactivity of the pyridine ring in cross-coupling reactions?

Methodological Answer:

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The CF₃ group at C6 withdraws electron density, reducing nucleophilicity at adjacent positions, which can suppress Suzuki-Miyaura coupling at C5 .

- Experimental Probes :

- Kinetic Isotope Effects (KIE) : Study substituent effects on reaction rates using deuterated substrates .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies involving this compound?

Methodological Answer:

- Standardized Assay Conditions :

- Control solvent effects (e.g., DMSO concentration ≤0.1% in cytotoxicity assays).

- Validate biological replicates (n ≥ 3) to address variability .

- Structural Confirmation : Re-synthesize the compound and verify purity (>95% via HPLC) to rule out batch-dependent impurities .

- Meta-Analysis : Compare IC₅₀ values across studies using standardized statistical models (e.g., mixed-effects regression) to identify confounding variables (e.g., cell line differences) .

Q. How can the stability of 2,4-Dihydroxy-3-methoxy-6-(trifluoromethyl)pyridine be assessed under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS. Hydroxyl groups may undergo hydrolysis under strongly acidic/basic conditions .

- Thermal Stability : Use DSC/TGA to determine decomposition onset temperatures. Store samples at -20°C in anhydrous DMSO to prevent hygroscopic degradation .

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines (exposure to UV/visible light) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies between polar vs. nonpolar solvent compatibility?

Methodological Answer:

- Solubility Screening :

- Test in a solvent panel (water, DMSO, ethanol, dichloromethane) using nephelometry. The compound’s dihydroxy groups enhance water solubility (~5–10 mg/mL), while the CF₃ group improves lipophilicity (logP ≈ 1.5–2.0) .

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays to balance solubility and biocompatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.